Home > Products > Screening Compounds P74927 > N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide - 1260923-40-7

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Catalog Number: EVT-2987424
CAS Number: 1260923-40-7
Molecular Formula: C23H21ClN4O2
Molecular Weight: 420.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as the starting compound for a series of modifications aimed at enhancing its antimicrobial activity. [] In this research, derivatives of this compound with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents at position 3 were synthesized and exhibited greater antimicrobial activity compared to the reference drug Streptomycin. [] These derivatives were then subject to docking studies to investigate their potential mechanism of action. []

Relevance: This compound highlights the 1,2,4-oxadiazol-5-ylmethyl substituent as a key feature for antimicrobial activity, similar to the 1,2,4-oxadiazol-5-yl group found in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] Both compounds belong to a class of heterocyclic compounds which often demonstrate antimicrobial properties. []

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: This compound, identified as BI 665915, represents a novel 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM). [] It also exhibits a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicted low human clearance, and low risk for potential drug-drug interactions. []

Relevance: Like N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, BI 665915 contains the 1,2,4-oxadiazole moiety, which plays a crucial role in its FLAP inhibitory activity. [] This structural similarity suggests potential exploration of FLAP inhibition as a possible biological activity for the target compound. []

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazole and its structure was characterized by single crystal X-ray diffraction. []

Relevance: While lacking the pyrrole ring and acetamide side chain, this compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety with N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This structural similarity highlights the importance of this specific oxadiazole derivative for potential biological activity. []

N,N′-Bis(1H-Pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This class of compounds was synthesized through a series of reactions starting with 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones. [] The synthetic route involved the formation of 4-(2-hydroxyethyl)-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazolin-3-ones, followed by conversion to azido compounds and a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate. [] Subsequent transformations led to the target bis-(triazolinone-triazole)ethanes. []

Relevance: While not directly comparable in structure, this group of compounds emphasizes the use of 1,3-dipolar cycloaddition reactions for building complex heterocyclic systems, similar to the presence of the pyrrole and oxadiazole rings in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This suggests a common synthetic strategy for assembling such pharmacologically relevant molecules. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone and exhibits 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []

Relevance: While differing significantly in overall structure, this compound emphasizes the presence of the p-tolylaminoethyl moiety (similar to the 4-chlorophenylethyl group in the target compound) and its connection to a 1,2,4-triazole ring via a sulfur atom. [] This highlights the potential for utilizing substituted arylalkyl groups attached to heterocyclic rings for designing biologically active compounds, a strategy also employed in the development of N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. []

3-[4-Amino-3-(4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(2-chlorophenyl)-1-phenylpropan-1-one

Compound Description: This compound has a 1,2,4-triazole ring which forms dihedral angles with three benzene rings. []

Relevance: Both this compound and N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide contain a 2-chlorophenyl moiety and an aromatic ring substituted with a methyl group (4-methylphenyl in this compound and 4-methylphenyl in the oxadiazole ring of the target compound). [] The presence of these common structural motifs suggests a potential shared interest in their biological activities.

3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one

Compound Description: The 1,2,4-triazole ring in this molecule forms dihedral angles with a phenyl and chlorophenyl ring. []

Relevance: Similar to N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, this compound incorporates a 2-chlorophenyl moiety and a phenyl ring. [] Although the target compound features an oxadiazole ring instead of the triazole ring, the shared structural elements suggest a common interest in the exploration of these heterocyclic systems for biological activity. []

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: These compounds were synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione and tested for cytotoxicity against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. [] These compounds displayed significant cytotoxicity, particularly against the melanoma cell line. []

Relevance: While incorporating a 1,2,4-triazole ring instead of the oxadiazole in the target compound, these compounds highlight the utilization of phenylaminoethyl moieties, similar to the 4-chlorophenylethyl group in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This common structural element, along with their demonstrated cytotoxicity, suggests the potential for exploring anticancer activity for the target compound. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole (8a-n)

Compound Description: This series of compounds, featuring an azinane and 1,3,4-oxadiazole core, was synthesized and evaluated for its antibacterial potential. [] The compound 8g, with a 2-methylphenyl group, demonstrated the most potent inhibitory activity against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

Relevance: Although featuring a piperidine ring instead of pyrrole and a sulfonyl linker instead of an amide, these compounds share the core 1,3,4-oxadiazole moiety and the substituted acetamide side chain with N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] Their demonstrated antibacterial activity points towards a possible application for the target compound as well. []

3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (18)

Compound Description: This compound, part of a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings, was synthesized and characterized by 1H NMR, MS and elemental analyses. [] Its structure was confirmed by X-ray diffraction crystallography. [] These analogs exhibited larvicidal activities against Plutella xylostella and Spodoptera exigua. []

Relevance: This compound, like N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, showcases the presence of a 1,2,4-oxadiazole ring. [] While their overall structures differ significantly, the shared oxadiazole moiety suggests potential commonalities in their biological profiles. []

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)

Compound Description: This series of compounds containing 1,3,4-oxadiazoles was synthesized using microwave irradiation to achieve higher yields, shorter reaction times, and cleaner reactions compared to traditional methods. []

Relevance: Though structurally different from N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, this group of compounds exemplifies the use of the 1,3,4-oxadiazole moiety. [] This structural similarity suggests a potential for overlapping biological activity profiles and highlights the versatility of the 1,3,4-oxadiazole ring in medicinal chemistry. []

methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound, the methyl ester of azilsartan, was synthesized via cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []

Relevance: Although structurally different, both this compound and N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide contain a 1,2,4-oxadiazol-3-yl moiety. [] This common structural element, present in various pharmaceutical agents, suggests the potential for similar biological activity profiles. []

Overview

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that exhibits potential pharmacological properties. It is characterized by its complex molecular structure and has been the subject of various studies aimed at understanding its synthesis, mechanisms of action, and applications in scientific research.

Source

This compound is cataloged in chemical databases and has been referenced in patents and scientific literature. Its molecular formula is C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2}, with a molecular weight of 438.93 g/mol .

Classification

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can be classified as an organic compound with potential applications in medicinal chemistry. It falls under the category of acetamides and may exhibit biological activity due to its structural components.

Synthesis Analysis

Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. These may include:

  1. Formation of the pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of substituents: The chlorophenyl and methylphenyl groups are introduced via electrophilic aromatic substitution or similar methods.
  3. Acetylation: The final step often involves the acetylation of an amine or other nucleophilic centers to yield the acetamide structure.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are often proprietary or found in specialized literature.

Molecular Structure Analysis

Data

Key data points for this compound include:

  • Molecular Weight: 438.93 g/mol
  • Molecular Formula: C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2}
  • LogP: 3.3992 (indicating moderate lipophilicity)
  • Polar Surface Area: 59.39 Ų (suggesting potential for good membrane permeability) .
Chemical Reactions Analysis

Reactions

The chemical reactivity of N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can be explored through various reactions:

  1. Nucleophilic substitutions: The amide group can undergo hydrolysis under acidic or basic conditions.
  2. Reduction reactions: Potential reduction of the oxadiazole moiety could yield different derivatives.
  3. Deacetylation: This could lead to the formation of the corresponding amine.

These reactions are important for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is not fully elucidated but may involve:

  1. Interaction with biological targets: The compound may bind to specific receptors or enzymes, modulating their activity.
  2. Influence on biochemical pathways: By altering enzyme kinetics or receptor signaling pathways, it could impact cellular processes related to inflammation, pain modulation, or other physiological responses.

Data from pharmacological studies would provide insights into its efficacy and safety profile.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility in organic solvents varies; water solubility is likely limited due to hydrophobic groups.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions needs evaluation.
  • Reactivity: Reactivity with nucleophiles and electrophiles should be assessed for potential side reactions during synthesis or application.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide additional insights into thermal stability and phase transitions.

Applications

Scientific Uses

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has potential applications in:

  1. Pharmaceutical development: As a candidate for drug discovery targeting specific diseases.
  2. Biochemical research: Investigating its effects on cellular pathways or as a tool compound in mechanistic studies.
  3. Material science: Exploring its properties for use in novel materials or coatings due to its unique chemical structure.

Further research is needed to fully characterize its potential benefits and applications in these fields.

Properties

CAS Number

1260923-40-7

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9

InChI

InChI=1S/C23H21ClN4O2/c1-16-4-8-18(9-5-16)22-26-23(30-27-22)20-3-2-14-28(20)15-21(29)25-13-12-17-6-10-19(24)11-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,29)

InChI Key

XXAXSJGFATZILP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCCC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.